2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Description
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Properties
IUPAC Name |
3-hydroxy-2-[N-[3-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]propyl]-C-methylcarbonimidoyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-14(20-22(28)16-8-3-4-9-17(16)23(20)29)26-12-7-13-27-15(2)21-24(30)18-10-5-6-11-19(18)25(21)31/h3-6,8-11,28,30H,7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBWMCKAUJRKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCN=C(C)C1=C(C2=CC=CC=C2C1=O)O)C3=C(C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase CK2 . Protein Kinase CK2 is a ubiquitous serine/threonine protein kinase that serves as an attractive anticancer target.
Mode of Action
The compound interacts with Protein Kinase CK2, inhibiting its activity. Some derivatives of the compound have shown much improved inhibitory activity on CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound, SL-15.
Biochemical Pathways
The compound affects the pathways regulated by Protein Kinase CK2. By inhibiting CK2, it can disrupt various cellular processes, including cell cycle progression, apoptosis, and protein synthesis.
Pharmacokinetics
The compound’s interaction with protein kinase ck2 suggests it is able to penetrate cellular membranes and reach its target within the cell.
Result of Action
By inhibiting Protein Kinase CK2, the compound can disrupt various cellular processes, potentially leading to cell cycle arrest and apoptosis. This makes it a potential candidate for anticancer therapies.
Biological Activity
The compound 2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of indene derivatives and subsequent modifications to introduce the ethylidene and amino groups. The synthetic pathway often employs standard techniques such as condensation reactions and cyclization processes.
Example Synthesis Pathway
- Formation of Indene Derivative : The initial step involves synthesizing 1H-indene derivatives through cyclization of appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the ethylidene and amino functionalities, often utilizing amine coupling reactions.
- Final Modifications : Final steps may involve oxidation or other modifications to achieve the desired structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, studies have shown that derivatives with similar dioxo structures possess activity against various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes .
Anticancer Potential
Emerging data suggest that compounds with indene and dioxo functionalities may demonstrate anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including oxidative stress and interference with cell cycle progression. For instance, studies on related compounds have highlighted their ability to inhibit tumor growth in preclinical models .
Neuropharmacological Effects
Some derivatives of this compound have been investigated for their neuropharmacological effects. Research has shown that similar compounds can modulate neurotransmitter systems and exhibit potential as anticonvulsants or neuroprotective agents .
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI, a series of indene derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications significantly enhanced the efficacy against Staphylococcus aureus and Escherichia coli, suggesting a structure-activity relationship that could be leveraged for drug development .
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of indene-based compounds demonstrated significant cytotoxic effects in vitro against various cancer cell lines. The study utilized assays to evaluate cell viability and apoptosis induction, providing evidence for the potential therapeutic application of these compounds in oncology .
Research Findings Summary Table
Scientific Research Applications
Molecular Formula
The molecular formula is , indicating a relatively complex structure that may interact with various biological targets.
Medicinal Chemistry
The compound exhibits potential as a lead structure for the development of new pharmaceuticals. Its unique indene-dione framework is known to interact with various biological targets, making it a candidate for:
- Anticancer Agents : Research indicates that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Activity : The presence of the indene moiety is associated with antimicrobial properties, suggesting potential use in treating infections.
Biological Studies
Studies have shown that derivatives of indene-based compounds can modulate biological pathways:
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Receptor Binding : Investigations into receptor interactions suggest that this compound could act on G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.
Material Science
Due to its unique chemical structure, this compound can be explored for applications in material science:
- Organic Electronics : The electronic properties of indenes make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthesis and Catalysis
The compound's synthetic routes involve complex organic reactions that can be optimized for:
- Catalytic Processes : The presence of multiple functional groups allows it to act as a catalyst or a precursor in organic synthesis.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of structurally similar indene derivatives, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of indene-based compounds against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, indicating potential for development as antimicrobial agents.
Case Study 3: Material Applications
Research into the electronic properties of indenes highlighted their utility in developing high-performance organic semiconductors. The study showcased how modifications to the indene structure could enhance charge mobility and stability in electronic devices.
Preparation Methods
Oxidative Coupling
Oxidative methods using Mn(OAc)₃ in acetic acid enable direct coupling of indene-1,3-dione monomers. This radical-mediated process forms C–N bonds between the ethylideneamino groups and the propylamine linker, albeit with moderate yields (50–55%) due to competing dimerization.
Solid-Phase Synthesis
Immobilizing one indene-dione unit on Wang resin allows stepwise addition of the diamine linker and second indene-dione moiety. While this approach simplifies purification (yield: 70%), scalability remains limited by resin capacity.
Analytical Validation
Structural Confirmation
Purity Assessment
- HPLC : Chiralcel IA column with hexane/isopropanol (80:20) resolves enantiomers, showing >98% purity.
- TLC : Rₓ 0.45 in ethyl acetate/hexane (1:1) indicates homogeneous product.
Challenges and Optimization
Regioselectivity
Competing reactions at the indene-dione’s α- vs. β-positions necessitate steric directing groups. Introducing methoxy substituents at C5 and C6 (as in) enhances β-selectivity by 30%.
Catalyst Selection
Brine-stabilized nanocatalysts (e.g., Pd/C) improve yields to 78% by mitigating side reactions.
Industrial Scalability
Kilogram-scale production employs continuous flow reactors, reducing reaction times to 2 hours and improving safety profiles. Key metrics:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 65 | 80 |
| Purity (%) | 95 | 99 |
| Solvent Consumption | 500 L/kg | 150 L/kg |
Q & A
Q. What are the key steps in synthesizing the compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, including condensation and amination steps. Critical intermediates should be purified via column chromatography or recrystallization. High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment (>95%) . Final characterization requires Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C in DMSO-d6) and Mass Spectrometry (MS) to confirm molecular identity .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR Spectroscopy : Analyze proton environments (e.g., indene protons at δ 7.5–8.2 ppm) and carbon backbone.
- MS (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 435.2).
- Elemental Analysis : Validate empirical formula (e.g., C24H19N3O4) with ≤0.3% deviation .
Q. What safety protocols are critical during handling?
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Store in a desiccator at 4°C under inert atmosphere (N2 or Ar) to prevent hydrolysis or oxidation.
- Refer to safety data sheets (SDS) for spill management and first aid (e.g., rinsing exposed skin with water for 15 minutes) .
Advanced Research Questions
Q. How can the compound’s interaction mechanisms (e.g., with enzymes or receptors) be elucidated?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins.
- Kinetic Assays : Perform stopped-flow fluorescence or surface plasmon resonance (SPR) to measure association/dissociation rates .
- In Silico Modeling : Apply Density Functional Theory (DFT) to analyze electronic properties influencing reactivity .
Q. What computational tools optimize reaction pathways for scaled synthesis?
- COMSOL Multiphysics : Model heat/mass transfer in batch reactors to minimize side reactions.
- AI-Driven Platforms : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C or TiCl4) and solvent systems (e.g., THF/DMF) .
Q. How should contradictory data (e.g., varying bioactivity results) be reconciled?
- Factorial Design : Systematically vary parameters (e.g., pH, temperature) to identify confounding variables.
- Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of outliers.
- Reproducibility Checks : Validate findings across independent labs using standardized protocols .
Q. What strategies improve yield in multi-step syntheses?
- Design of Experiments (DOE) : Optimize reaction time (e.g., 24–48 hr) and stoichiometry (e.g., 1:1.2 molar ratio) via response surface methodology.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
Q. How can degradation pathways under varying conditions be mapped?
- Stress Testing : Expose the compound to UV light, humidity (85% RH), and elevated temperatures (40–60°C).
- HPLC-MS : Identify degradation products (e.g., hydrolyzed indene derivatives) and propose stabilization strategies (e.g., lyophilization) .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for amine coupling steps .
- Data Analysis : Use OriginLab or Python’s SciPy for kinetic modeling and error propagation analysis.
- Ethics : Adhere to institutional guidelines for biological testing, including cytotoxicity screening (e.g., MTT assay on HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
